molecular formula C6H13NO3S B13629076 3-(2-(Methylsulfonyl)ethoxy)azetidine

3-(2-(Methylsulfonyl)ethoxy)azetidine

Cat. No.: B13629076
M. Wt: 179.24 g/mol
InChI Key: KQYLQOYURYZICN-UHFFFAOYSA-N
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Description

3-(2-(Methylsulfonyl)ethoxy)azetidine is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.23 g/mol . It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. The presence of the azetidine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(2-(Methylsulfonyl)ethoxy)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

Industrial production of azetidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methylsulfonyl)ethoxy)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-(2-(Methylsulfonyl)ethoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Methylsulfonyl)ethoxy)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and the presence of the nitrogen atom make it reactive towards various biological targets. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A naturally occurring azetidine with similar ring strain and reactivity.

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity profiles.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different stability.

Uniqueness

3-(2-(Methylsulfonyl)ethoxy)azetidine is unique due to its specific functional groups and the presence of the sulfonyl group, which imparts distinct chemical properties. Its reactivity and stability make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

3-(2-methylsulfonylethoxy)azetidine

InChI

InChI=1S/C6H13NO3S/c1-11(8,9)3-2-10-6-4-7-5-6/h6-7H,2-5H2,1H3

InChI Key

KQYLQOYURYZICN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCOC1CNC1

Origin of Product

United States

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